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Tranilast and Coronary Restenosis: A Technical
Support Guide
Technical Support Center

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive overview of why Tranilast, despite initial promise, proved

ineffective in preventing coronary restenosis in large-scale clinical trials. The information is

presented in a question-and-answer format, supplemented with detailed experimental

protocols, quantitative data summaries, and signaling pathway diagrams.

Frequently Asked Questions (FAQs)
Q1: What was the initial scientific rationale for using Tranilast to prevent coronary restenosis?

A1: The initial rationale was based on Tranilast's known anti-inflammatory and anti-proliferative

properties. In vitro and animal studies demonstrated that Tranilast could inhibit key processes

in the pathophysiology of restenosis. Specifically, Tranilast was shown to:

Inhibit Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: Restenosis is

primarily driven by the proliferation and migration of VSMCs, leading to neointimal

hyperplasia and narrowing of the artery.[1][2] Tranilast was found to suppress the growth of
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VSMCs stimulated by potent mitogens like platelet-derived growth factor (PDGF) and fetal

bovine serum (FBS).[1]

Induce Cell Cycle Arrest: Tranilast was observed to arrest VSMCs in the G0/G1 phase of

the cell cycle.[3] This effect was associated with the upregulation of the tumor suppressor

proteins p21 and p53, which in turn inhibit the activity of cyclin-dependent kinases (CDKs)

necessary for cell cycle progression.[1][3]

Inhibit Collagen Synthesis: The extracellular matrix, particularly collagen, contributes to the

bulk of the restenotic lesion. Tranilast was shown to reduce collagen synthesis by VSMCs.

[4]

Suppress Inflammatory Cytokines: Tranilast inhibits the release of inflammatory cytokines

such as transforming growth factor-beta (TGF-β), which is a key mediator of fibrosis and

VSMC proliferation.

These preclinical findings suggested that Tranilast could effectively target the fundamental

mechanisms of coronary restenosis.

Q2: Early clinical trials in Japan showed positive results. What were their key findings?

A2: Several smaller-scale clinical trials conducted in Japan during the 1990s and early 2000s

reported a significant reduction in angiographic restenosis rates with Tranilast treatment

following percutaneous transluminal coronary angioplasty (PTCA).

For instance, the Tranilast Restenosis Following Angioplasty Trial (TREAT-1) and a

subsequent study on directional coronary atherectomy showed that oral administration of

Tranilast markedly reduced the rate of restenosis as measured by angiography.[5][6] The

Second Tranilast Restenosis Following Angioplasty Trial (TREAT-2) further supported these

findings, demonstrating a significant reduction in the restenosis rate even in patients with

restenotic lesions.

Q3: Why did the large-scale PRESTO trial show that Tranilast was ineffective?

A3: The Prevention of REStenosis with Tranilast and its Outcomes (PRESTO) trial, a large,

multicenter, randomized, double-blind, placebo-controlled study involving 11,484 patients,

failed to demonstrate a beneficial effect of Tranilast on clinical or angiographic outcomes.[7]
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The primary endpoint, a composite of death, myocardial infarction, or ischemia-driven target

vessel revascularization, was not significantly different between the Tranilast and placebo

groups.[7] Furthermore, the angiographic substudy showed no improvement in minimal lumen

diameter or plaque volume with Tranilast treatment.[7]

Several factors may explain the discrepancy between the PRESTO trial and the earlier

Japanese trials:

Patient Population: The PRESTO trial enrolled a broader, more diverse "all-comer" patient

population in a Western setting, which may have had different baseline characteristics and

risk factors compared to the more homogenous patient population in the Japanese trials.[8]

Procedural Differences: The Japanese trials primarily focused on patients undergoing

conventional balloon angioplasty. In contrast, the PRESTO trial was conducted in an era

where coronary stenting was becoming the standard of care. The pathophysiology of in-stent

restenosis can differ from that of post-angioplasty restenosis, with a more pronounced

inflammatory and fibrotic response, which Tranilast may not have been potent enough to

overcome.

Trial Design and Endpoints: The PRESTO trial was significantly larger and more rigorously

designed to assess clinical endpoints, whereas the earlier trials were smaller and focused on

angiographic endpoints, which may not always translate to clinical benefit.[8]

Dosage and Duration: While various doses and durations were tested in PRESTO, it's

possible that the optimal therapeutic window for Tranilast in a diverse population with

varying degrees of vascular injury was not achieved.[8]

Adverse Effects: A notable finding in the PRESTO trial was the significant incidence of liver

enzyme abnormalities in the Tranilast groups, leading to a high rate of treatment

discontinuation.[7] This may have reduced the overall efficacy in the intent-to-treat analysis.

Q4: What are the key signaling pathways involved in coronary restenosis that Tranilast was

expected to modulate?

A4: Coronary restenosis is a complex process involving multiple signaling pathways. Tranilast
was anticipated to interfere with these pathways at several key points. The primary pathway
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involves the response to vascular injury, leading to the proliferation and migration of vascular

smooth muscle cells (VSMCs) and the deposition of extracellular matrix (ECM).

Following balloon angioplasty or stent placement, the arterial wall is injured, triggering an

inflammatory response. Platelets adhere to the site of injury and release growth factors, most

notably Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β).

PDGF Signaling: PDGF binds to its receptor on VSMCs, activating downstream signaling

cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways promote cell

cycle progression, leading to VSMC proliferation and migration from the media to the intima

of the vessel wall.

TGF-β Signaling: TGF-β is a potent stimulator of collagen and other ECM protein synthesis

by VSMCs, contributing to the fibrotic component of the neointima.

Cell Cycle Regulation: The proliferation of VSMCs is tightly controlled by cell cycle regulatory

proteins. Tranilast was shown to upregulate the expression of p21 and p53. p21 is a cyclin-

dependent kinase inhibitor that binds to and inactivates cyclin/CDK complexes, thereby

halting the cell cycle in the G1 phase and preventing DNA replication and cell division. p53 is

a tumor suppressor protein that can induce the expression of p21 in response to cellular

stress.

The diagrams below illustrate these pathways and the intended points of intervention for

Tranilast.

Troubleshooting Experimental Discrepancies
Issue: In-house in vitro experiments show a significant inhibitory effect of Tranilast on VSMC

proliferation, but this is not translating to in vivo animal models.

Possible Causes and Solutions:

Pharmacokinetics and Bioavailability: Tranilast may have poor bioavailability or rapid

metabolism in the animal model, resulting in suboptimal plasma concentrations at the site of

arterial injury.
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Troubleshooting: Conduct pharmacokinetic studies to determine the plasma and tissue

concentrations of Tranilast in the animal model. Adjust the dosage and route of

administration accordingly.

Different Proliferative Stimuli: The in vitro assay may use a single, potent mitogen (e.g.,

PDGF-BB), while the in vivo environment involves a complex milieu of growth factors and

inflammatory cytokines.

Troubleshooting: Use a more complex in vitro model, such as co-culture with endothelial

cells or macrophages, or use serum from animals that have undergone balloon

angioplasty to stimulate VSMC proliferation.

Species-Specific Differences: There may be differences in the cellular response to Tranilast
between the cell line used in vitro and the animal model.

Troubleshooting: If possible, use primary VSMCs isolated from the same species as the in

vivo model for in vitro experiments.

Data Presentation
Table 1: Comparison of Key Clinical Trials of Tranilast for Coronary Restenosis
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Feature TREAT-1 TREAT-2 PRESTO

Publication Year 1998 2002 2003

Number of Patients 255 297 11,484

Primary Endpoint
Angiographic

Restenosis

Angiographic

Restenosis

Major Adverse

Cardiac Events

(MACE)

Intervention PTCA PTCA
PTCA with or without

Stenting

Patient Population Japanese Japanese
Predominantly

Western

Tranilast Dosage
300 mg/d and 600

mg/d
600 mg/d

300 mg BID and 450

mg BID

Treatment Duration 3 months 3 months 1 and 3 months

Restenosis Rate

(Tranilast)
14.7% (600 mg/d) 18.8%

No significant

difference from

placebo

Restenosis Rate

(Placebo)
46.5% 44.1% N/A (focus on MACE)

MACE Rate (Tranilast)
Not the primary

endpoint

Not the primary

endpoint
15.5% - 16.1%

MACE Rate (Placebo)
Not the primary

endpoint

Not the primary

endpoint
15.8%

Key Conclusion

Effective in reducing

angiographic

restenosis

Effective in reducing

angiographic

restenosis

Not effective in

reducing MACE or

angiographic

restenosis

Data compiled from multiple sources.[6][7][9]

Table 2: In Vitro Efficacy of Tranilast on Vascular Smooth Muscle Cells
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Parameter Cell Type Stimulant
Tranilast
Concentrati
on

Effect Reference

Proliferation

(IC50)

Rat Aortic

SMCs

10% FBS or

PDGF
100 µM

Inhibition of

cell growth
[1]

Migration
Rat Aortic

SMCs
10% FCS 10-300 µM

Dose-

dependent

inhibition

[4]

Collagen

Synthesis

Rat Aortic

SMCs
10% FCS 10-300 µM

Dose-

dependent

inhibition

[4]

Cell Cycle

Arrest

Human

Coronary

SMCs

N/A Not specified
Arrest at

G0/G1 phase
[3]

p21 and p53

Expression

Human

Coronary

SMCs

N/A Not specified
Increased

expression
[3]

CDK2 Activity

Human

Coronary

SMCs

N/A Not specified
Decreased

activity
[3]

Experimental Protocols
1. In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

Cell Culture:

Isolate VSMCs from the thoracic aorta of male Sprague-Dawley rats by enzymatic

digestion.

Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a

humidified atmosphere of 5% CO2.
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Use cells between passages 3 and 8 for experiments.

Experimental Procedure:

Seed VSMCs in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere

for 24 hours.

Synchronize the cells in the G0 phase by incubating them in serum-free DMEM for 48

hours.

Pre-treat the cells with varying concentrations of Tranilast (e.g., 10, 30, 100, 300 µM) or

vehicle (DMSO) for 1 hour.

Stimulate cell proliferation by adding DMEM containing 10% FBS or a specific mitogen

such as PDGF-BB (e.g., 20 ng/mL).

Incubate the cells for 24-48 hours.

Assessment of Proliferation:

Quantify cell proliferation using a colorimetric assay such as the MTT assay or by direct

cell counting using a hemocytometer.

Alternatively, measure DNA synthesis by assessing the incorporation of BrdU or [3H]-

thymidine.

2. Rat Carotid Artery Balloon Injury Model

Animal Preparation:

Use male Sprague-Dawley rats weighing 350-400g.

Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or

isoflurane).

Maintain the animals on a heating pad to ensure a constant body temperature.

Surgical Procedure:
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Make a midline incision in the neck to expose the left common carotid artery (CCA),

external carotid artery (ECA), and internal carotid artery (ICA).

Ligate the distal ECA and place temporary ligatures around the proximal CCA and the ICA.

Introduce a 2F Fogarty balloon catheter through a small incision in the ECA and advance it

to the aortic arch.

Inflate the balloon with saline to a pressure of 2 atmospheres and withdraw it three times

with rotation to denude the endothelium of the CCA.

Remove the catheter, ligate the ECA stump, and restore blood flow to the CCA and ICA.

Close the incision in layers.

Tranilast Administration:

Administer Tranilast or vehicle to the rats daily by oral gavage, starting 3 days before the

balloon injury and continuing for 14 days after the injury.

Tissue Harvesting and Analysis:

At 14 days post-injury, euthanize the rats and perfuse-fix the carotid arteries with 4%

paraformaldehyde.

Excise the injured and contralateral control carotid arteries.

Embed the arteries in paraffin and cut cross-sections.

Stain the sections with hematoxylin and eosin (H&E) and Verhoeff-van Gieson (VVG) to

visualize the vessel structure and elastic laminae.

Perform morphometric analysis using image analysis software to measure the areas of the

lumen, intima, and media. Calculate the intima-to-media ratio as an index of neointimal

hyperplasia.

Mandatory Visualizations
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Caption: Overview of the Pathophysiology of Restenosis and Tranilast's Proposed Mechanism

of Action.
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Caption: Tranilast's Mechanism of Inducing Cell Cycle Arrest in Vascular Smooth Muscle Cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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